2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one
Overview
Description
2, 4-Dihydroxy-2H-1, 4-benzoxazin-3(4H)-one, also known as diboa CPD, belongs to the class of organic compounds known as benzoxazinones. These are organic compounds containing a benzene fused to an oxazine ring (a six-member aliphatic ring with four carbon atoms, one oxygen atom, and one nitrogen atom) bearing a ketone group. 2, 4-Dihydroxy-2H-1, 4-benzoxazin-3(4H)-one exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 2, 4-dihydroxy-2H-1, 4-benzoxazin-3(4H)-one is primarily located in the cytoplasm. 2, 4-Dihydroxy-2H-1, 4-benzoxazin-3(4H)-one can be converted into diboa beta-D-glucoside and dimboa. Outside of the human body, 2, 4-dihydroxy-2H-1, 4-benzoxazin-3(4H)-one can be found in cereals and cereal products and fats and oils. This makes 2, 4-dihydroxy-2H-1, 4-benzoxazin-3(4H)-one a potential biomarker for the consumption of these food products.
DIBOA is a lactol that consists of 1,4-benzoxazine bearing two hydroxy substituents at positions 2 and 4 as well as a keto group at position 3. It has a role as a phytotoxin, a herbicide, an allelochemical and a plant metabolite. It is a benzoxazine, a cyclic hydroxamic acid and a lactol.
Mechanism of Action
Target of Action
DIBOA, also known as 2,4-Dihydroxy-1,4-benzoxazinone, is a benzoxazinoid produced by certain plants, notably rye (Secale cereale), and has been identified as an allelochemical . Allelochemicals are biochemicals released by plants that can affect the growth and development of other organisms in their vicinity . The primary targets of DIBOA are therefore other plants and certain types of pests, including nematodes .
Mode of Action
It is known that diboa and other benzoxazinoids exhibit allelopathic properties, meaning they can inhibit the growth of other plants and certain pests . This is thought to occur through the disruption of cellular processes in the target organisms, although the specific mechanisms are still under investigation .
Biochemical Pathways
DIBOA is part of the benzoxazinoid biosynthetic pathway, which involves several enzymes . The pathway begins with the conversion of indole-3-glycerol phosphate to DIBOA through a series of reactions catalyzed by the enzymes BX1 to BX5 . DIBOA is then glucosylated by the UDP-glucosyltransferases BX8 and BX9, resulting in DIBOA-Glc . In some species, DIBOA is further modified to yield DIMBOA .
Pharmacokinetics
One study found that DIBOA levels in plasma peaked approximately 3 hours after food intake, and DIBOA was present in urine even 36 hours after consumption . The half-life of DIBOA was estimated to be between 18 and 22 hours .
Result of Action
The primary result of DIBOA’s action is the inhibition of growth in certain plants and pests. This is thought to occur through the disruption of cellular processes in these organisms . In addition, DIBOA and other benzoxazinoids have been found to exhibit antimicrobial and antifeedant properties .
Action Environment
The action of DIBOA can be influenced by various environmental factors. For instance, the production of DIBOA by plants can be affected by biotic and abiotic stress . Furthermore, the effectiveness of DIBOA as a natural pesticide can be influenced by soil conditions . In one study, a genetically engineered Escherichia coli strain was found to be capable of producing DIBOA with high yield, suggesting potential for industrial production .
Biochemical Analysis
Biochemical Properties
DIBOA is involved in a linear biosynthetic pathway that involves nine enzymes, leading to its storage as glucoside conjugates . The enzymes for conversion of DIBOA-glucoside to DIMBOA-glucoside have been identified . DIBOA-glucoside is the substrate of the dioxygenase BENZOXAZINLESS6 (BX6) and the produced 2,4,7-trihydroxy-2H-1,4-benzoxazin-3-(4H)-one-glucoside is metabolized by the methyltransferase BX7 to yield DIMBOA-glucoside .
Cellular Effects
It has been shown that DIBOA has an antifeedant effect on certain insect species . This suggests that DIBOA may influence cellular function in these organisms, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that DIBOA is involved in the biosynthesis of DIMBOA, a compound with known antimicrobial and antifeedant properties . The conversion of DIBOA to DIMBOA involves enzymatic reactions catalyzed by dioxygenase BX6 and methyltransferase BX7 .
Temporal Effects in Laboratory Settings
It is known that benzoxazinoids like DIBOA are synthesized in seedlings and stored as glucosides . This suggests that the effects of DIBOA may change over time as the plant matures and the compound is metabolized.
Metabolic Pathways
DIBOA is part of a linear biosynthetic pathway that involves nine enzymes . This pathway begins with the TSA gene (α-subunit of tryptophan synthase) and a Bx2-like ancestral CYP71C gene, leading to the storage of DIBOA as glucoside conjugates .
Transport and Distribution
It is known that DIBOA is synthesized in seedlings and stored as glucosides , suggesting that it may be transported and distributed within plant tissues.
Subcellular Localization
It is known that the dioxygenase BX6, which metabolizes DIBOA-glucoside, is localized in the cytoplasm . This suggests that DIBOA and its metabolites may also be localized within the cytoplasm.
Properties
IUPAC Name |
2,4-dihydroxy-1,4-benzoxazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c10-7-8(11)13-6-4-2-1-3-5(6)9(7)12/h1-4,8,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COVOPZQGJGUPEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)C(O2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90938409 | |
Record name | 2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90938409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033733 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17359-54-5 | |
Record name | 2,4-Dihydroxy-1,4-benzoxazin-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17359-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dihydroxy-1,4-benzoxazinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017359545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90938409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dihydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-DIHYDROXY-1,4-BENZOXAZINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4J4378V66G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033733 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
152 °C | |
Record name | 2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033733 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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